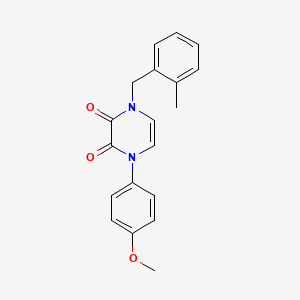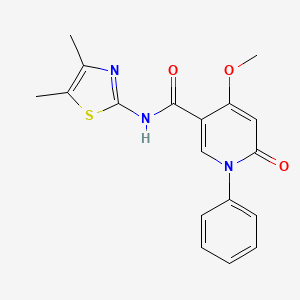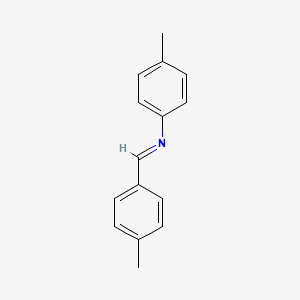
1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione, also known as Praziquantel, is a medication used to treat parasitic worm infections in humans and animals. Praziquantel is a pyrazine derivative and belongs to the class of anthelmintic drugs. It is a highly effective drug against various species of parasitic worms, including Schistosoma, Taenia, and Echinococcus.
Wirkmechanismus
1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione works by increasing the permeability of the cell membrane of the parasitic worm, leading to muscle contractions and paralysis of the worm. This results in the detachment of the worm from the host tissue, making it easier for the host's immune system to eliminate the parasite.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione has been shown to have minimal toxicity in humans and animals. It is rapidly absorbed and metabolized in the liver, with the main metabolite being 4-hydroxypraziquantel. 1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione has been shown to have no significant effect on the cardiovascular, respiratory, or nervous systems.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione is a highly effective drug against various parasitic worms and has been extensively studied for its efficacy. However, its use is limited to parasitic worm infections, and it has no effect on other types of infections. 1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione is also not effective against all species of parasitic worms and may require combination therapy with other drugs for optimal efficacy.
Zukünftige Richtungen
Future research on 1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione could focus on its potential use in the treatment of other parasitic infections, such as malaria and leishmaniasis. Additionally, research could be conducted to develop new formulations of 1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione that are more effective and easier to administer. Finally, research could be conducted to identify new targets for anthelmintic drugs and to develop new drugs with improved efficacy and safety profiles.
Synthesemethoden
1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione is synthesized by the reaction of 4-chloroacetophenone with 2-methylbenzylamine to form 4-(2-methylbenzyl)acetophenone. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, 1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione has been extensively researched for its efficacy against various parasitic worm infections. It has been used to treat schistosomiasis, taeniasis, and echinococcosis. 1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione has also been studied for its potential use in the treatment of other parasitic infections, such as malaria and leishmaniasis.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-4-[(2-methylphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14-5-3-4-6-15(14)13-20-11-12-21(19(23)18(20)22)16-7-9-17(24-2)10-8-16/h3-12H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLDGUDSEBZDMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-4-(2-methylbenzyl)pyrazine-2,3(1H,4H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402625.png)
![N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide](/img/structure/B2402626.png)
![(Z)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2402629.png)
![(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2402631.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2,2-diphenylacetamido)benzofuran-2-carboxamide](/img/structure/B2402634.png)
![5-Bromo-2-chloromethyl-benzo[b]thiophene](/img/structure/B2402635.png)
![(4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2402637.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2402638.png)

![1,3,4,9-tetramethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2402641.png)


